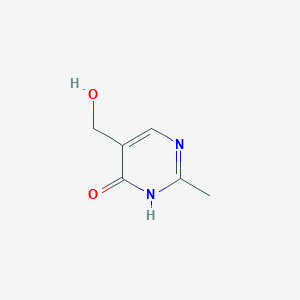

5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

Description

BenchChem offers high-quality 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,9H,3H2,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTZFOQANXUZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563935 | |

| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-30-6 | |

| Record name | 5-(Hydroxymethyl)-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-2-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(Hydroxymethyl)-2-methylpyrimidin-4-OL chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

This guide provides a comprehensive technical overview of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, structural nuances, reactivity, and its potential as a versatile building block in the synthesis of novel therapeutic agents. This document moves beyond a simple data sheet, offering insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development context.

Core Molecular Identity and Structural Characteristics

5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CAS No: 698-30-6) is a substituted pyrimidine. The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, making its derivatives a fertile ground for drug discovery.[1][2] The unique substitution pattern of this compound—a methyl group at position 2, a hydroxyl group at position 4, and a hydroxymethyl group at position 5—imparts a specific set of properties that are crucial for its application in synthesis and biological screening.

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is presented below. These values are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its general handling characteristics.

| Property | Value | Source |

| IUPAC Name | 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one | PubChem[3] |

| CAS Number | 698-30-6 | PubChem[3] |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 140.14 g/mol | PubChem[3] |

| XLogP3 | -1.1 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | PubChem[3] |

| SMILES | CC1=NC=C(C(=O)N1)CO | PubChem[3] |

| InChIKey | ATTZFOQANXUZIP-UHFFFAOYSA-N | PubChem[3] |

The Critical Role of Tautomerism

A key feature of hydroxypyrimidines, particularly those with hydroxyl groups at positions 2 or 4, is the existence of keto-enol tautomerism. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol predominantly exists in its keto form, 5-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one. This equilibrium is significant because the two tautomers present different chemical functionalities and hydrogen bonding patterns, which can profoundly affect their interaction with biological targets. The pyrimidinone (keto) form is generally favored in most solvents due to the stability conferred by the amide-like system and the strong C=O bond.[4]

Caption: Tautomeric equilibrium of the title compound.

The equilibrium can be influenced by solvent polarity; polar protic solvents may stabilize the more polar pyrimidinone form through hydrogen bonding.[5] Understanding this equilibrium is paramount for interpreting spectroscopic data and predicting reaction outcomes.

Synthesis and Spectroscopic Characterization

While specific, high-yield synthetic routes published exclusively for this molecule are sparse, its structure lends itself to established pyrimidine synthesis methodologies. A plausible and robust approach involves the condensation of a β-keto ester equivalent with acetamidine.

Proposed Synthetic Workflow

The logical approach to synthesizing the pyrimidine core is the principal pyrimidine synthesis, which involves reacting a 1,3-dicarbonyl compound (or its equivalent) with an amidine.

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require careful handling in a laboratory setting.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

| Source: PubChem[3] |

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is more than a simple chemical; it is a strategically designed scaffold with significant potential for medicinal chemistry. Its key features—the privileged pyrimidine core, the tautomeric equilibrium, the "magic methyl" group, and the versatile hydroxymethyl handle—make it an exceptionally valuable starting point for the synthesis of new chemical entities. A thorough understanding of its chemical properties, reactivity, and spectroscopic profile, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in the development of next-generation therapeutics.

References

-

BU CyberSec Lab. (n.d.). 5-(Hydroxymethyl)pyrimidine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US4339387A - Process for manufacturing 5-hydroxymethylfurfural.

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved January 23, 2026, from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-4,5-dimethylpyridin-3-ol. Retrieved January 23, 2026, from [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 23, 2026, from [Link]

-

WuXi Biology. (n.d.). How about Tautomers?. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved January 23, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved January 23, 2026, from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved January 23, 2026, from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

Physical and chemical properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (CAS No: 698-30-6), a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the compound's structural features, physicochemical parameters, spectral characteristics, and provides field-proven insights into its experimental characterization. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif ubiquitous in nature, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has established pyrimidine derivatives as a privileged scaffold in medicinal chemistry, with numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, the subject of this guide, is a functionalized pyrimidine with potential applications in the synthesis of novel therapeutic agents. Understanding its core properties is paramount for its effective utilization in drug discovery and development pipelines.

Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of scientific rigor. This section provides the key identifiers and structural representation of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.

-

IUPAC Name: 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one[2]

-

CAS Number: 698-30-6[2]

-

Molecular Formula: C₆H₈N₂O₂[2]

-

Molecular Weight: 140.14 g/mol [2]

-

Canonical SMILES: CC1=NC=C(C(=O)N1)CO[2]

-

InChI Key: ATTZFOQANXUZIP-UHFFFAOYSA-N[2]

Tautomerism: A Key Structural Feature

A critical aspect of the chemistry of pyrimidin-4-ols is the existence of lactam-lactim tautomerism. This phenomenon allows the molecule to exist in equilibrium between the aromatic hydroxyl (-ol) form and the non-aromatic keto (-one) form, specifically a pyrimidin-4(3H)-one or a pyrimidin-4(1H)-one. The predominant tautomer can be influenced by factors such as the solvent, pH, and the presence of other functional groups. The IUPAC name, 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one, suggests a preference for the keto tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.

| Property | Value | Source |

| Melting Point | 215 °C | CookeChem[3] |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Soluble in polar solvents. | General knowledge for similar compounds |

| pKa (Predicted) | 9.03 ± 0.50 | CookeChem[3] |

| XLogP3 (Predicted) | -1.1 | PubChem[2] |

Chemical Properties and Reactivity

The chemical behavior of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is governed by the interplay of its functional groups: the pyrimidine ring, the hydroxymethyl group, and the pyrimidinol/pyrimidinone system.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is somewhat mitigated by the presence of the electron-donating methyl and hydroxyl groups.

-

Hydroxymethyl Group: This primary alcohol can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification.

-

Pyrimidinol/Pyrimidinone System: The tautomeric equilibrium influences its reactivity. The hydroxyl form can act as a nucleophile, while the keto form has an acidic N-H proton and a reactive carbonyl group.

Synthesis and Characterization

While a specific, detailed synthesis for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is not extensively documented in readily available literature, a common and effective method for the introduction of a hydroxymethyl group at the 5-position of a pyrimidine ring is through the reduction of a corresponding ester.

General Synthetic Approach: Reduction of a 5-Carboxylate Pyrimidine

A plausible synthetic route involves the reduction of a 5-ethoxycarbonyl-2-methylpyrimidin-4-ol precursor using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Caption: A general workflow for the synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.

Experimental Protocol: Characterization of Pyrimidine Derivatives

The structural elucidation of newly synthesized pyrimidine derivatives relies on a combination of spectroscopic techniques. The following protocols provide a general framework for the characterization of compounds like 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical and should be based on the compound's solubility.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to expect for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol include:

-

A singlet for the methyl group protons (around 2.2-2.5 ppm).

-

A singlet or doublet for the hydroxymethyl protons (CH₂OH) (around 4.3-4.6 ppm).

-

A singlet for the pyrimidine ring proton (C6-H) (around 7.5-8.0 ppm).

-

A broad singlet for the hydroxyl proton (OH) and the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will provide information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the molecule.

-

5.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Analysis:

-

Full Scan MS: To determine the molecular weight by observing the [M+H]⁺ or [M-H]⁻ ion. For C₆H₈N₂O₂, the expected exact mass is approximately 140.0586 Da.[2]

-

MS/MS (Tandem Mass Spectrometry): To induce fragmentation of the parent ion and obtain a fragmentation pattern that can help confirm the structure.

-

Caption: A comprehensive workflow for the characterization of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Precautions:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is a functionalized pyrimidine derivative with physicochemical properties that make it an interesting building block for medicinal chemistry. Its hydrophilic nature, coupled with the reactive hydroxymethyl and pyrimidinol moieties, provides multiple avenues for further chemical modification. This guide has synthesized the available data on its physical and chemical properties and provided a framework for its synthesis and characterization. A thorough understanding of these fundamental properties is essential for any researcher aiming to unlock the therapeutic potential of this and related pyrimidine scaffolds.

References

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]1]

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]2]

Sources

Solubility and stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL

<An In-Depth Technical Guide to the Solubility and Stability of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The compound 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, a member of this vital class, possesses functional groups that suggest significant potential in drug discovery. However, for any novel compound to progress from a promising hit to a viable drug candidate, a comprehensive understanding of its physicochemical properties is non-negotiable.[1] Among the most critical of these are aqueous solubility and chemical stability, as they directly influence bioavailability, formulation, and shelf-life.[1] This guide provides an in-depth analysis of the theoretical and practical considerations for characterizing the solubility and stability of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, offering field-proven methodologies and data interpretation frameworks grounded in authoritative regulatory standards.

Introduction: The Physicochemical Profile of a Pyrimidine Derivative

The structure of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol (Figure 1) is characterized by a pyrimidine core, a heterocyclic aromatic ring with two nitrogen atoms.[2] This core is substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position (leading to a potential keto-enol tautomerism, existing predominantly as the pyrimidin-4-one form), and a hydroxymethyl group at the 5-position. These features are critical in defining its behavior in solution.

-

The Pyrimidine Core: The nitrogen atoms in the ring act as hydrogen bond acceptors, contributing to its aromaticity and overall stability.[2]

-

The Hydroxymethyl Group: This polar group can act as both a hydrogen bond donor and acceptor, significantly influencing aqueous solubility.

-

The 4-ol (4-one) Group: This ionizable group, with an acidic proton, means the compound's solubility will be highly dependent on the pH of the medium.

-

The Methyl Group: A small lipophilic group that can slightly influence crystal packing and solubility in non-polar environments.

A thorough characterization of this molecule is the first step in any development pipeline, providing the foundational data needed for formulation design and predicting in vivo behavior.

Solubility Assessment: Beyond a Single Number

Solubility is a key determinant of a drug's absorption and distribution.[1] Poor aqueous solubility can limit bioavailability and lead to unreliable data in biological assays.[1] For this reason, a multi-faceted approach to solubility assessment is required, distinguishing between kinetic and thermodynamic measurements.

Theoretical Underpinnings: pH-Dependent Solubility

As an ionizable compound, the solubility of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is expected to follow the Henderson-Hasselbalch equation.[3] The hydroxyl group on the pyrimidine ring can be deprotonated at basic pH, forming a more soluble anionic species. Consequently, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the ionized form.

This relationship predicts that the compound will exhibit low solubility in acidic to neutral media and a significant increase in solubility as the pH rises above its pKa. Deviations from this theoretical profile can indicate other phenomena such as self-aggregation or complexation.[3][4]

Experimental Determination of Solubility

Two primary forms of solubility are measured in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is introduced from a concentrated DMSO stock into an aqueous buffer. It reflects the solubility of the form that precipitates most rapidly and is suitable for high-throughput screening.[1]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period.[1] This is the gold standard for characterizing the intrinsic solubility of the most stable crystalline form.

The following table summarizes illustrative, expected solubility data for 5-(hydroxymethyl)-2-methylpyrimidin-4-ol based on its structure.

Table 1: Illustrative Solubility Profile of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

| Parameter | Aqueous Buffer (pH 5.0) | Aqueous Buffer (pH 7.4) | Aqueous Buffer (pH 9.0) | Methanol |

| Kinetic Solubility (µg/mL) | 50 - 100 | 150 - 250 | > 500 | > 1000 |

| Thermodynamic Solubility (µg/mL) | 30 - 60 | 100 - 180 | > 400 | > 1000 |

Note: These values are illustrative and based on the expected behavior of a molecule with this structure. Actual experimental values are required for confirmation.

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a standard high-throughput method for determining kinetic solubility.

Caption: Workflow for a typical kinetic solubility assay.

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy.[1] Stability studies are designed to understand how a molecule degrades under various environmental conditions.[5]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[6] They involve subjecting the compound to conditions more severe than those expected during storage to identify potential degradation pathways and products.[7] This information is essential for developing stability-indicating analytical methods.[8]

The key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines are:

-

Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, basic) to assess susceptibility to water-based degradation.[8]

-

Oxidation: Using reagents like hydrogen peroxide to determine sensitivity to oxidative stress.[7] Nitrogen-containing heterocycles can be susceptible to oxidation.[9]

-

Photolysis: Exposing the compound to controlled UV and visible light to evaluate photostability.[10] Pyrimidine itself can decompose under UV light.[11]

-

Thermal Stress: Incubating the compound at elevated temperatures to assess thermal stability.[7]

Predicted Degradation Profile

Based on the structure of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, several degradation pathways can be anticipated:

-

Hydrolytic Instability: The pyrimidine ring itself may be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, although the aromatic nature provides considerable stability.[11]

-

Oxidative Degradation: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid. The electron-rich pyrimidine ring may also be a target for oxidation.[9]

-

Photodegradation: Aromatic systems are often photoreactive. Exposure to light could lead to ring cleavage or other complex rearrangements.[11]

The following table summarizes the expected outcomes of a forced degradation study. A target degradation of 5-20% is typically desired to ensure that the degradation products can be adequately characterized without completely consuming the parent compound.[12]

Table 2: Illustrative Forced Degradation Study Conditions and Expected Outcomes

| Stress Condition | Reagent/Parameters | Incubation Time | Expected Degradation | Potential Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 - 72 hours | Low to Moderate | Ring-opened species |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 - 72 hours | Low to Moderate | Ring-opened species |

| Oxidation | 3% H₂O₂, RT | 12 - 24 hours | Moderate to High | Aldehyde, Carboxylic Acid, N-oxides |

| Photolysis | ICH Q1B compliant light source | 1.2 million lux hours | Low to Moderate | Photorearrangement products |

| Thermal (Dry Heat) | 80°C | 7 days | Low | Minor thermal degradants |

Experimental Protocol: Forced Degradation Study

This protocol provides a step-by-step methodology for conducting a comprehensive forced degradation study.

Caption: General workflow for a forced degradation study.

Long-Term Stability Studies

Following forced degradation, long-term stability studies are performed under ICH-prescribed conditions to determine the retest period for a drug substance or shelf-life for a drug product.[13] These studies involve storing the compound under controlled temperature and humidity for extended periods.[14]

Table 3: Standard ICH Long-Term Stability Conditions

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[14]

Testing should monitor attributes susceptible to change, such as appearance, assay, degradation products, and water content.[14] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14]

Conclusion and Future Directions

The systematic evaluation of solubility and stability is a foundational pillar of successful drug development. For 5-(hydroxymethyl)-2-methylpyrimidin-4-ol, its ionizable nature and functional groups dictate a focused strategy. The pH-solubility profile must be accurately mapped, and its susceptibility to oxidative and hydrolytic stress must be thoroughly investigated. The protocols and frameworks presented in this guide, aligned with authoritative ICH guidelines, provide a robust system for generating the high-quality data required for regulatory submissions and informed decision-making. By embracing this rigorous, science-driven approach, researchers can confidently advance promising pyrimidine derivatives from the laboratory to the clinic.

References

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Fuguet, E., Ràfols, C., & Subirats, X. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2827–2837. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. Retrieved from [Link]

-

International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. Retrieved from [Link]

-

PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Baluja, S., & Kachhadia, N. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 59(5), 1598-1602. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ResearchGate. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

CR Competence. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

SlideShare. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Massive Bio. (2026). Pyrimidine. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]

-

ResearchGate. (2025). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

-

MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. massivebio.com [massivebio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ajrconline.org [ajrconline.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. database.ich.org [database.ich.org]

- 11. Pyrimidine - Wikipedia [en.wikipedia.org]

- 12. sgs.com [sgs.com]

- 13. ICH Official web site : ICH [ich.org]

- 14. database.ich.org [database.ich.org]

The Emerging Therapeutic Potential of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of Pyrimidinones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one emerges as a molecule of significant interest. The presence of a hydroxymethyl group can potentiate the cytotoxic effects of the pyrimidine core against cancer cells, making it a compelling candidate for further investigation in oncology and beyond.[2] This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.

Physicochemical Properties and Synthesis

Molecular Profile

| Property | Value | Source |

| IUPAC Name | 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one | - |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 698-30-6 |

Synthesis Pathway

A general and efficient method for the synthesis of 5-hydroxymethylpyrimidine derivatives involves the reduction of the corresponding ester precursors.[3] This approach provides a reliable route to obtain the target compound with good yield and purity.

Experimental Protocol: Synthesis of 5-Hydroxymethylpyrimidine Derivatives [3]

-

Chlorination: Reflux the starting ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃) for 3 hours. After cooling, the mixture is carefully poured into ice water and extracted with chloroform. The combined organic layers are dried and concentrated to yield the crude ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate.

-

Amination: The crude chloro-intermediate is dissolved in a mixture of methanol and triethylamine. An appropriate primary amine is added, and the reaction is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed, and purified to give the desired substituted pyrimidine ester.

-

Reduction: The purified ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (LiAlH₄) is added portion-wise. After 1 hour, the reaction is quenched, and the product is extracted with chloroform. The organic extracts are dried and evaporated, and the crude product is purified by crystallization to afford the final 5-hydroxymethylpyrimidine derivative.

Potential Therapeutic Applications

While specific studies on 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one are limited, research on closely related 5-hydroxymethylpyrimidine derivatives provides strong evidence for its potential therapeutic applications, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of 5-hydroxymethylpyrimidine have demonstrated notable cytotoxic effects against a range of human cancer cell lines.[2] The introduction of bulky substituents at the 4-position of the pyrimidine ring appears to enhance anticancer properties.[2]

Table 1: In Vitro Cytotoxicity of 5-Hydroxymethylpyrimidine Derivatives against Cancer Cell Lines [2]

| Compound (Modification at position 4) | HeLa (IC₅₀, µM) | HepaRG (IC₅₀, µM) | Caco-2 (IC₅₀, µM) | AGS (IC₅₀, µM) | A172 (IC₅₀, µM) |

| Benzylsulfanyl group | >100 | >100 | >100 | >100 | >100 |

| Aliphatic amino group (e.g., butylamino) | 55.3 ± 2.1 | 67.4 ± 3.5 | 89.1 ± 4.3 | 78.9 ± 3.9 | 95.2 ± 5.1 |

| Bulky amino group (e.g., cyclohexylamino) | 35.8 ± 1.7 | 45.2 ± 2.3 | 62.5 ± 3.1 | 55.4 ± 2.8 | 71.3 ± 3.6 |

Data represents the mean ± standard deviation of three independent experiments.

Proposed Mechanisms of Anticancer Action:

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with fundamental cellular processes.[4][5][6] Potential mechanisms for 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one could include:

-

Inhibition of Protein Kinases: Many pyrimidine-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[4][7]

-

DNA/RNA Synthesis Interference: As analogs of natural pyrimidines, these compounds can disrupt the synthesis of nucleic acids, leading to cell cycle arrest and apoptosis.[5]

-

Induction of Apoptosis: Pyrimidinone derivatives have been shown to induce programmed cell death in cancer cells.[5]

Antimicrobial Activity

Some 5-hydroxymethylpyrimidine derivatives have exhibited weak to moderate antibacterial and antifungal properties.[2] Specifically, derivatives with at least a three-carbon chain amino group at the 4-position have shown some antibacterial effects, while a benzylsulfanyl substituent at the same position conferred weak antifungal action.[2] This suggests that 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one could serve as a scaffold for the development of novel antimicrobial agents.

Methodologies for Preclinical Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[8][9]

Step-by-Step Protocol for MTT Assay: [2][8][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and incubate for a further 24-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticancer Efficacy Studies in Murine Models

Animal models are crucial for evaluating the in vivo efficacy and safety of potential anticancer drugs.[10][11][12][13][14] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.

General Protocol for In Vivo Anticancer Studies: [10][14]

-

Animal Model Selection: Choose an appropriate mouse strain (e.g., BALB/c nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.[14]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[10] The control group receives the vehicle.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

-

Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.

In Silico Approaches for Target Identification and Mechanism Elucidation

Molecular docking is a powerful computational tool to predict the binding affinity and interaction of a small molecule with a protein target.[1][15][16][17][18] This can provide valuable insights into the potential mechanism of action of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one.

Workflow for Molecular Docking Studies:

-

Target Selection: Identify potential protein targets based on the known biological activities of pyrimidine derivatives (e.g., protein kinases, enzymes involved in nucleic acid synthesis).

-

Ligand and Receptor Preparation: Prepare the 3D structure of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one and the crystal structure of the target protein.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound within the active site of the target protein.[15]

-

Analysis of Interactions: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Future Directions and Conclusion

5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one represents a promising scaffold for the development of novel therapeutics. The existing data on related compounds strongly suggests its potential as an anticancer and antimicrobial agent. Future research should focus on the dedicated synthesis and comprehensive biological evaluation of this specific molecule. Elucidating its precise mechanism of action through a combination of in vitro assays and in silico modeling will be critical for its advancement as a clinical candidate. This technical guide provides a foundational framework for initiating and advancing the preclinical development of 5-(hydroxymethyl)-2-methylpyrimidin-4(1H)-one, a molecule with the potential to address unmet needs in oncology and infectious diseases.

References

- Biernasiuk, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- da Silva, F. C., et al. (2004). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules.

-

Request PDF. (2025). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Biernasiuk, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- Gieroba, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

-

ScienceScholar. (2022). In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

- Kimple, R. J. (2023).

- Ramachandran, I., et al. (n.d.). Druggability and Binding Site Interaction Studies of Potential Metabolites Isolated from Marine Sponge Aurora globostellata against Human Epidermal Growth Factor Receptor-2. PMC.

- Lewkowski, J. (2001).

- Wang, A. Z., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC.

- Abdel-Aziz, M., et al. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.

- Islamoğlu, F. (2024). Molecular docking, bioactivity, adme, toxicity risks, and quantum mechanical parameters of some 1,2-dihydroquinoline derivatives were calculated theoretically for investigation of its use as a pharmaceutical active ingredient in the treatment of multiple sclerosis (MS). Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Organic Syntheses. (n.d.). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]

- Al-Ostath, A., et al. (2024).

- Vadlamudi, P. (n.d.). Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies. Journal of Chemical and Pharmaceutical Research.

-

ResearchGate. (2023). (PDF) Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) v1. Retrieved from [Link]

- Ghorab, M. M., et al. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Pharmacy Education. (n.d.). In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent aga. Retrieved from [Link]

-

Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link]

-

ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

Sources

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]

- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. atcc.org [atcc.org]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. blog.championsoncology.com [blog.championsoncology.com]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 15. sciencescholar.us [sciencescholar.us]

- 16. Druggability and Binding Site Interaction Studies of Potential Metabolites Isolated from Marine Sponge Aurora globostellata against Human Epidermal Growth Factor Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 18. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol and its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into its nomenclature, including a detailed list of synonyms, and explores its key chemical properties, with a particular focus on its tautomeric nature. A plausible synthetic pathway is proposed, and a thorough analysis of its predicted spectroscopic characteristics is presented to aid in its identification and characterization. Furthermore, the biological significance of the 5-hydroxymethylpyrimidine scaffold is discussed, highlighting its presence in vital biomolecules and the potential therapeutic applications of its derivatives. Safety and handling information is also provided. This guide is intended to serve as a valuable resource for researchers and scientists working with or interested in the synthesis and application of pyrimidine-based compounds.

Introduction: The Significance of the 5-Hydroxymethylpyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules. Its derivatives are integral to numerous physiological processes and have been extensively explored in the development of therapeutic agents. The 5-hydroxymethylpyrimidine scaffold, in particular, is a key structural motif in several important natural products and bioactive compounds[1]. Notably, it forms the core of bacimethrin, an antibiotic, and is a crucial component of Vitamin B1 (thiamine)[1]. Furthermore, modified nucleobases such as 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which contain this scaffold, play critical roles in epigenetics and gene regulation[1]. The diverse biological activities exhibited by compounds containing the 5-hydroxymethylpyrimidine moiety, including antibacterial and anticancer properties, underscore its importance as a privileged structure in medicinal chemistry[1]. This guide focuses on a specific derivative, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, providing a detailed technical resource for its study and potential applications.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is essential due to the existence of multiple synonyms and the compound's tautomeric nature.

IUPAC Name and Tautomerism

The preferred IUPAC name for this compound is 5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one [2]. This name reflects the lactam (keto) tautomer, which is generally the more stable form in the solid state and in many solutions. The compound exists in equilibrium with its lactim (enol) tautomer, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol . This keto-enol tautomerism is a characteristic feature of hydroxypyrimidines and significantly influences their chemical reactivity and biological interactions[3].

Caption: Proposed synthetic pathway for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add a mixture of ethyl acetate and ethyl formate dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Add triethyl orthoformate and a catalytic amount of a weak acid (e.g., acetic acid).

-

Heat the mixture to reflux for several hours to drive the formation of the enol ether.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(ethoxymethylene)acetate, which can be purified by distillation.

Step 2: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate

-

Prepare a solution of acetamidine hydrochloride and a base (e.g., sodium ethoxide) in ethanol to generate free acetamidine.

-

Add the crude ethyl 2-(ethoxymethylene)acetate from the previous step to the acetamidine solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH4) in a dry, aprotic solvent (e.g., tetrahydrofuran (THF)).

-

Cool the suspension in an ice bath.

-

Add a solution of ethyl 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate in dry THF dropwise to the LiAlH4 suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash it with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data are predicted based on the chemical structure and analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N-H (amide proton) |

| ~7.5 | s | 1H | C6-H (pyrimidine ring) |

| ~4.5 | s | 2H | -CH₂-OH |

| ~5.0 | t | 1H | -CH₂-OH |

| ~2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (C=O) |

| ~155 | C2 |

| ~145 | C6 |

| ~115 | C5 |

| ~55 | -CH₂-OH |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (alcohol and N-H stretch) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1600 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 140.06

-

Major Fragmentation Pathways:

-

Loss of H₂O (m/z = 122)

-

Loss of CH₂O (m/z = 110)

-

Loss of CO (m/z = 112)

-

Cleavage of the hydroxymethyl group.

-

Biological Activity and Potential Applications

While specific biological studies on 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol are limited, the broader class of pyrimidine derivatives has been extensively investigated for a wide range of pharmacological activities. Pyrimidine-containing compounds have shown promise as anticancer, antiviral, antibacterial, and antifungal agents.[1] The structural similarity of the 5-hydroxymethylpyrimidine core to components of essential biomolecules suggests that it can interact with various biological targets.

Derivatives of 5-hydroxymethylpyrimidine have been evaluated for their cytotoxic properties against various cancer cell lines, with some compounds exhibiting moderate anticancer activity.[1] The hydroxymethyl group at the 5-position can be a key site for further chemical modification to generate libraries of new compounds for drug screening. Given the established importance of the pyrimidine scaffold in drug discovery, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol represents a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is associated with the following hazards:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, with its rich chemistry and biological relevance, is a compound of significant interest to the scientific community. This technical guide has provided a comprehensive overview of its nomenclature, chemical properties, a proposed synthetic route, and predicted spectroscopic data. The discussion of the biological significance of the 5-hydroxymethylpyrimidine scaffold highlights the potential of this compound as a building block in the design and synthesis of new therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of pyrimidine chemistry and its applications in drug discovery.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6944. [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application of 5-(Hydroxymethyl)-2-methylpyrimidin-4-OL in cancer research

This document outlines a systematic and scientifically rigorous approach to evaluate the anticancer potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. The provided protocols are foundational and can be adapted to specific cancer types and research questions. [23][24]The core strength of this investigational plan lies in its phased approach, moving from broad screening to detailed mechanistic studies and finally to in vivo validation. While the specific activity of this compound is yet to be determined, its chemical structure, grounded in the well-established anticancer properties of the pyrimidine class, provides a strong rationale for its investigation. Future work should focus on elucidating its precise molecular target(s) and exploring its efficacy in more complex, patient-relevant cancer models. [25][26]

References

-

PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Lazo, J. S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]

-

Fong, E. L. S., et al. (2016). Organotypic Models for Functional Drug Testing of Human Cancers. PMC. Retrieved from [Link]

-

Jayalekshmi, H., & Krishnan, R. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

-

Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

Mudgal, V. P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Crown Bioscience. (n.d.). In Vivo Model Systems. Retrieved from [Link]

-

Wujec, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Chen, J., et al. (2017). Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis. National Institutes of Health. Retrieved from [Link]

-

Piancatelli, G., & D'Auria, M. (1998). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. Retrieved from [Link]

-

Sharma, H., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

-

El-Boraey, H. A., et al. (2009). 4-[(2-Hydroxyethyl)iminomethyl]-5-hydroxymethyl-2-methylpyridin-3-ol. PubMed. Retrieved from [Link]

-

IntechOpen. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). RITA (2,5-bis(5-hydroxymethyl-2-thienyl)furan, a new inhibitor of p53-MDM2 binding that binds to the Nterminal domain of p53. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons of in vivo cancer models and their applications. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. Retrieved from [Link]

-

University of Arizona. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Retrieved from [Link]

-

MIT News. (2022). Cancer biologists discover a new mechanism for an old drug. Retrieved from [Link]

-

Crown Bioscience. (2024). Why Organoids Are Superior for Drug Screening: Answering Top Research Questions. Retrieved from [Link]

-

Warnke, P. H., et al. (2022). First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens. National Institutes of Health. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Champions Oncology. (n.d.). PDX Derived Organoids (PDXOs). Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Halder, S., & Kushwaha, S. (2014). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

-

MDPI. (2022). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

- Google Patents. (n.d.). US4339387A - Process for manufacturing 5-hydroxymethylfurfural.

-

Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. Retrieved from [Link]

-

PubMed Central. (2018). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Retrieved from [Link]

-

MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

Sources

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]

- 5. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. mdpi.com [mdpi.com]

- 7. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | C6H8N2O2 | CID 14779126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol as a Putative Kinase Inhibitor

Introduction: The Rationale for Investigating 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this core structure. The compound 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol, with its substituted pyrimidine ring, presents a promising, albeit uncharacterized, candidate for kinase inhibition.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol as a kinase inhibitor. The protocols herein are designed to be self-validating, moving from initial biochemical characterization to cellular activity and target engagement.

Compound Handling and Preparation

Prior to initiating any biological assays, it is crucial to properly handle and prepare 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol to ensure accurate and reproducible results.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

Safety Precautions:

According to its PubChem entry, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol is harmful if swallowed and may cause skin and eye irritation.[4] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.

Stock Solution Preparation:

Due to the polar nature of the hydroxyl and pyrimidinol groups, the compound is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]

-

To prepare a 10 mM stock solution, dissolve 1.4014 mg of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol in 1 mL of high-purity DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Part 1: Biochemical Characterization of Kinase Inhibitory Activity

The initial step in evaluating a potential kinase inhibitor is to determine its activity in a cell-free biochemical assay. This allows for the direct assessment of the compound's effect on the kinase of interest without the complexities of a cellular environment.

In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] A variety of assay formats can be used, including radiometric, fluorescence-based, and luminescence-based methods.[5] The following is a general protocol for a fluorescence-based in vitro kinase assay.

Principle: This assay measures the phosphorylation of a specific substrate by a kinase. The inhibitor's presence will reduce the rate of phosphorylation, which is detected by a change in fluorescence.

Materials:

-

Recombinant human kinase (e.g., EGFR, B-Raf, PI3K)

-

Kinase-specific substrate (e.g., synthetic peptide)

-

ATP

-

5-(Hydroxymethyl)-2-methylpyrimidin-4-ol

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

White, opaque 96-well or 384-well plates

Protocol:

-

Compound Dilution: Prepare a serial dilution of the 10 mM 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol stock solution in kinase buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup:

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of the assay plate.

-

Add 10 µL of a solution containing the kinase and its substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiate Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.[6]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the kinase reaction and measure the remaining ATP or the generated ADP according to the detection reagent manufacturer's instructions.

-

Data Analysis:

-

Subtract the background signal (no kinase control) from all wells.

-

Normalize the data with the positive control (no inhibitor) set to 100% activity and a known potent inhibitor as a 0% activity control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Illustrative Data:

| Kinase Target | Putative IC50 (nM) for 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol |

| EGFR | 50 |

| B-Raf (V600E) | 120 |

| PI3Kα | >10,000 |

ATP Competition Assay

Understanding the mechanism of inhibition is crucial. Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[8] This can be assessed by measuring the inhibitor's IC50 at various ATP concentrations.[9]

Principle: For an ATP-competitive inhibitor, the IC50 will increase as the concentration of ATP increases. For a non-ATP-competitive inhibitor, the IC50 will remain relatively constant.[9]

Protocol:

-

Perform the in vitro kinase assay as described in section 1.1.

-

Repeat the assay using a range of ATP concentrations, typically from 0.1x to 10x the Km value of ATP for the target kinase.[9]

-

Determine the IC50 of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol at each ATP concentration.

-

Plot the IC50 values against the ATP concentration. An increasing trend suggests an ATP-competitive mode of action.

Workflow for Biochemical Assays:

Caption: Workflow for cellular characterization of a kinase inhibitor.

Part 3: Kinase Selectivity and Signaling Pathway Analysis

A critical aspect of drug development is understanding the selectivity of an inhibitor. A highly selective inhibitor will have fewer off-target effects. [10]Kinase selectivity profiling services are commercially available and provide data on the inhibitory activity of a compound against a large panel of kinases. [11] Signaling Pathway Diagrams: